molecular formula C17H14ClN3O3S2 B4637740 N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]-3,4-dimethoxybenzamide

N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]-3,4-dimethoxybenzamide

Cat. No.: B4637740
M. Wt: 407.9 g/mol
InChI Key: BMLGYSBSCZLIJM-UHFFFAOYSA-N
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Description

N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]-3,4-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with appropriate benzoyl isothiocyanate. The reaction is often mediated by hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent . This method ensures high yields under relatively mild reaction conditions.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]-3,4-dimethoxybenzamide stands out due to its unique combination of a benzothiazole ring and a dimethoxybenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-chloro-1,3-benzothiazol-2-yl)carbamothioyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c1-23-11-7-6-9(8-12(11)24-2)15(22)20-16(25)21-17-19-14-10(18)4-3-5-13(14)26-17/h3-8H,1-2H3,(H2,19,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLGYSBSCZLIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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